Cas no 1214389-60-2 (1,1'-Biphenyl, 2-iodo-5-methyl-)

1214389-60-2 structure
اسم المنتج:1,1'-Biphenyl, 2-iodo-5-methyl-
كاس عدد:1214389-60-2
وسط:C13H11I
ميغاواط:294.130915880203
CID:2888980
1,1'-Biphenyl, 2-iodo-5-methyl- الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 1,1'-Biphenyl, 2-iodo-5-methyl-
-
- نواة داخلي: 1S/C13H11I/c1-10-7-8-13(14)12(9-10)11-5-3-2-4-6-11/h2-9H,1H3
- مفتاح Inchi: AUYSXQQNEPJDOE-UHFFFAOYSA-N
- ابتسامات: C1(C2=CC=CC=C2)=CC(C)=CC=C1I
1,1'-Biphenyl, 2-iodo-5-methyl- الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Alichem | A011002970-500mg |
2-Iodo-5-methylbiphenyl |
1214389-60-2 | 97% | 500mg |
$815.00 | 2023-09-04 | |
Aaron | AR027Y09-50mg |
1-iodo-4-methyl-2-phenylbenzene |
1214389-60-2 | 95% | 50mg |
$256.00 | 2025-02-15 | |
Aaron | AR027Y09-500mg |
1-iodo-4-methyl-2-phenylbenzene |
1214389-60-2 | 95% | 500mg |
$808.00 | 2025-02-15 | |
1PlusChem | 1P027XRX-250mg |
1-iodo-4-methyl-2-phenylbenzene |
1214389-60-2 | 95% | 250mg |
$508.00 | 2023-12-25 | |
Enamine | EN300-8689825-10.0g |
2-iodo-5-methyl-1,1'-biphenyl |
1214389-60-2 | 95% | 10.0g |
$3131.0 | 2024-05-21 | |
Alichem | A011002970-1g |
2-Iodo-5-methylbiphenyl |
1214389-60-2 | 97% | 1g |
$1460.20 | 2023-09-04 | |
Alichem | A011002970-250mg |
2-Iodo-5-methylbiphenyl |
1214389-60-2 | 97% | 250mg |
$470.40 | 2023-09-04 | |
Aaron | AR027Y09-5g |
1-iodo-4-methyl-2-phenylbenzene |
1214389-60-2 | 95% | 5g |
$2927.00 | 2025-02-15 | |
Aaron | AR027Y09-250mg |
1-iodo-4-methyl-2-phenylbenzene |
1214389-60-2 | 95% | 250mg |
$522.00 | 2025-02-15 | |
Aaron | AR027Y09-10g |
1-iodo-4-methyl-2-phenylbenzene |
1214389-60-2 | 95% | 10g |
$4331.00 | 2023-12-16 |
1,1'-Biphenyl, 2-iodo-5-methyl- الوثائق ذات الصلة
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
3. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
1214389-60-2 (1,1'-Biphenyl, 2-iodo-5-methyl-) منتجات ذات صلة
- 2098123-38-5(ethyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate)
- 2228544-14-5(5-1-(aminooxy)ethyl-4-methoxy-N,N-dimethyl-1,3-thiazol-2-amine)
- 1834571-10-6(Benzene, 2-azido-1-bromo-3-fluoro-)
- 2580225-58-5(Tert-butyl 1-azaspiro[3.3]heptane-6-carboxylate)
- 1780344-72-0(tert-Butyl 4-(aminomethyl)-2-ethylpiperidine-1-carboxylate)
- 892760-67-7(3-(benzenesulfonyl)-6-fluoro-1-(4-methylphenyl)methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one)
- 207556-07-8(N-(Methyl-d3)-4-phenylpyridinium Iodide)
- 2228628-62-2(5-(azetidin-3-yl)-3-tert-butyl-1-methyl-1H-pyrazole)
- 835897-84-2(N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}acetamide)
- 2138552-28-8(3-ethyl-6-propylimidazo2,1-b1,3thiazole-5-carboxylic acid)
الموردين الموصى بهم
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
عضو ذهبي
مورد الصين
مُحْضِر

Suzhou Senfeida Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Xiamen PinR Bio-tech Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

Minglong (Xianning) Medicine Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

Hubei Henglvyuan Technology Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة